Avatrombopag Meleate
Description
Systematic Nomenclature and Synonyms
Avatrombopag maleate is formally designated as (2Z)-but-2-enedioic acid; 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid under IUPAC nomenclature. The systematic name reflects its complex heterocyclic architecture, featuring:
- A central pyridine-thiazole scaffold
- Dual chlorothiophene and cyclohexylpiperazine substituents
- A piperidine-4-carboxylic acid moiety
Registered synonyms include E5501 maleate, 677007-74-8 (CAS registry number), and UNII-GDW7M2P1IS. Pharmaceutical variants reference the maleate salt formulation to distinguish it from the free base avatrombopag.
Molecular Formula and Weight
The maleate salt modifies the base compound's molecular characteristics:
| Property | Avatrombopag Free Base | Avatrombopag Maleate |
|---|---|---|
| Molecular Formula | C₂₉H₃₄Cl₂N₆O₃S₂ | C₃₃H₃₈Cl₂N₆O₇S₂ |
| Molecular Weight (g/mol) | 649.7 | 765.7 |
| Salt Contribution | - | C₄H₄O₄ |
The 116.0 g/mol increase arises from the maleate counterion ((2Z)-but-2-enedioic acid), which forms a 1:1 stoichiometric complex with the parent compound.
Crystallographic and Stereochemical Analysis
While full X-ray diffraction data remain proprietary, structural features can be deduced from the synthesis pathway and related compounds:
- Stereochemistry : The maleate counterion adopts the (Z)-configuration, critical for optimal salt stability.
- Planar Regions : The thiophene-thiazole-pyridine system forms a conjugated π-network, likely influencing crystal packing.
- Chiral Centers : The piperidine ring introduces conformational flexibility, with the carboxylic acid group at position 4 adopting axial/equatorial orientations depending on pH.
Experimental studies suggest monoclinic crystal habits based on similar thiazole-containing pharmaceuticals, though detailed unit cell parameters remain undisclosed.
Salt Formation: Maleate Counterion Interactions
The maleate salt formation enhances physicochemical properties through specific molecular interactions:
Key Intermolecular Forces
- Ionic Bonding : Proton transfer from maleate's carboxylic acid groups to the piperidine nitrogen
- Hydrogen Bonding :
- Between maleate's hydroxyl oxygen and the amide N-H (2.9 Å predicted)
- Carboxylic acid dimerization between adjacent salt molecules
- Van der Waals Interactions :
- Cyclohexyl group stacking with maleate's alkene moiety
- Chlorothiophene-maleate π-π interactions
Thermodynamic Stability
The salt exhibits enhanced stability over the free base due to:
- Lower hygroscopicity (water uptake <1% at 75% RH)
- Higher melting point (decomposition >200°C vs. 187°C for free base)
- Improved solubility profile (aqueous solubility 0.00465 mg/mL at pH 7)
Maleate selection balances solubility enhancement with solid-state stability, making it preferable over citrate or phosphate alternatives for oral dosage forms.
Properties
IUPAC Name |
but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPBGHDNZYFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthetic Pathways
The foundational synthesis involves nucleophilic aromatic substitution (NAS) and amide bond formation . A critical step is the bromination of 2-acetyl-4-chlorothiophene using pyridinium tribromide, followed by condensation with thiourea to form the thiazolamine intermediate. Subsequent bromination with N-bromosuccinimide (NBS) enables NAS with 1-cyclohexylpiperazine, yielding a key intermediate.
Key Steps :
Improved Industrial-Scale Methods
Recent patents emphasize column chromatography-free processes . For example, WO2021021000A1 describes hydrolysis of an ester intermediate derived from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, followed by alkaline hydrolysis to yield avatrombopag. This route avoids tedious purification, critical for industrial scalability.
Crystallization and Polymorphism Control
Avatrombopag maleate exhibits multiple polymorphic forms, necessitating precise crystallization conditions.
Solvent Systems and Temperature Control
Critical Observations :
Polymorph Conversion
Thermal treatments (e.g., heating Form M1 to 240°C) induce polymorphic transitions, yielding Forms M4 and M5. Lyophilization or spray-drying produces amorphous forms, essential for enhancing solubility.
Purification and Impurity Control
Common Impurities and Mitigation
Analytical Methods :
Industrial Purification Protocols
- Crystallization : DMF/dichloromethane mixtures at <60°C achieve >90% yields with <0.15% impurities.
- Flash Chromatography : Silica gel columns purify intermediates, though avoided in later methods to reduce costs.
Industrial-Scale Production Considerations
Solvent and Reaction Optimization
Cost-Effective Routes
- Avoid Column Chromatography : Direct crystallization of intermediates (e.g., ethyl ester Form-M) reduces purification steps.
- Solvent Recovery : Recycle DMF and dichloromethane to minimize waste.
Quality Control and Regulatory Compliance
Analytical Validation
Challenges and Optimization Strategies
Impurity Formation
Chemical Reactions Analysis
Types of Reactions
Avatrombopag Meleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic benefits and improved pharmacokinetic properties .
Scientific Research Applications
Avatrombopag maleate is a thrombopoietin receptor (TPO) agonist approved by the U.S. Food and Drug Administration (FDA) in May 2018 for treating thrombocytopenia in adults with chronic liver disease (CLD) scheduled for medical or dental surgery . It is also under investigation for other applications, such as immune thrombocytopenia and chemotherapy-induced thrombocytopenia .
Scientific Research Applications
Avatrombopag maleate is being explored as a treatment for thrombocytopenia in various clinical settings .
Approved Application:
- Periprocedural Thrombocytopenia: Avatrombopag is approved for treating thrombocytopenia in patients with chronic liver disease undergoing procedures .
Investigational Applications:
- Immune Thrombocytopenia (ITP): Avatrombopag has demonstrated efficacy in ITP patients with a low side-effect burden .
- Acquired Aplastic Anemia: Avatrombopag is being investigated for treating acquired aplastic anemia, an immune-mediated bone marrow failure disease. Studies suggest that adding avatrombopag to standard immunosuppressive therapy may improve complete response rates in patients with severe aplastic anemia (SAA) and very severe aplastic anemia (VSAA) .
- Chemotherapy-Induced Thrombocytopenia: Avatrombopag is under investigation for the treatment of chemotherapy-induced thrombocytopenia .
- Perioperative Thrombocytopenia: Avatrombopag is also being studied for treating perioperative thrombocytopenia in patients undergoing major surgical procedures .
- Chronic Hepatitis C Virus Related Thrombocytopenia: Avatrombopag is being studied to enable the initiation and maintenance of antiviral treatment .
Clinical Trials and Studies
Avatrombopag has been evaluated in multiple phase studies .
- Phase 1 Studies: Phase 1 studies have established the pharmacokinetic profile of avatrombopag, including elimination pathways, drug-drug interactions, and the effects of intrinsic and extrinsic factors on pharmacokinetics. Headache was the most common adverse event, occurring in 5% or more of subjects .
- Phase 2 Studies: A Phase 2 study in ITP patients demonstrated avatrombopag's superior efficacy compared to placebo in terms of platelet response. Another Phase 2 study involving patients with chronic liver disease showed statistically significant increases in platelet counts and a reduced need for platelet transfusions before elective invasive procedures .
- Phase 3 Studies: Phase 3 studies have shown that avatrombopag significantly improved platelet counts compared to placebo in adults with chronic ITP .
Efficacy and Safety
Avatrombopag has demonstrated efficacy in increasing platelet counts in patients with thrombocytopenia .
- In a study of SAA/VSAA patients, the addition of avatrombopag to immunosuppressive therapy was safe and associated with a higher complete response rate .
- Clinical trials have reported common treatment-emergent adverse events (TEAEs) such as fatigue, headache, epistaxis, and contusion, but most were transient and resolved completely . Avatrombopag was not associated with liver dysfunction .
- In clinical trials, the most common adverse events (≥5% of subjects) in the avatrombopag group were post-procedural complications, post-embolization syndrome, diarrhea, increased blood glucose, subcutaneous hemorrhage, constipation, and nasopharyngitis .
Mechanism of Action
Avatrombopag Meleate works by binding to and stimulating thrombopoietin receptors (TPOR) on the surface of megakaryocytes and their progenitor cells. This stimulation leads to the proliferation and differentiation of these cells, resulting in increased platelet production. The compound does not increase platelet activation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Key Pharmacological Features :
- EC50 : 3.3 nM for TPO receptor activation .
- Pharmacokinetics (PK) : Linear PK profile with dose-dependent exposure; unaffected by food or divalent cations (e.g., iron, calcium), enabling flexible dosing .
- Metabolism : Primarily hepatic, via CYP2C9 and CYP3A4, with a half-life of 16–23 hours .
Clinical Efficacy :
- In phase III trials (ADAPT-1/ADAPT-2), avatrombopag achieved responder rates (platelet count ≥50×10⁹/L) of 65–69% vs. 0–33% for placebo in CLD patients .
- For ITP, avatrombopag demonstrated a median cumulative platelet response duration of 12.4 weeks vs. 0 weeks for placebo .
Avatrombopag is compared below with other TPO-RAs: eltrombopag , romiplostim , and fostamatinib (a SYK inhibitor).
Table 1: Mechanism, Administration, and Key Features
Key Differentiators :
Administration Convenience :
- Avatrombopag and eltrombopag are oral, but avatrombopag lacks dietary restrictions, unlike eltrombopag, which requires fasting .
- Romiplostim requires weekly subcutaneous injections, limiting patient preference .
Ethnic Sensitivity :
- Avatrombopag showed consistent efficacy across ethnicities (Chinese, Japanese, Caucasian) in platelet response (ΔAUEC: −1.5% to −4.3% vs. overall population) .
- Eltrombopag exhibits variable absorption in Asian populations due to genetic polymorphisms in UGT1A1 .
Safety :
- FAERS data (2018–2023) revealed lower thromboembolic risk for avatrombopag (1.2%) vs. eltrombopag (3–6%) and romiplostim (3.8%) .
- Avatrombopag’s AE profile was gender-neutral in ITP but showed higher AE reporting in women (54.3% vs. 38.2% in men), likely due to ITP’s higher prevalence in females .
Mechanistic Advantages: Avatrombopag synergizes with endogenous TPO, enhancing megakaryocyte proliferation by 200% vs. TPO alone . Fostamatinib, a SYK inhibitor, has a distinct mechanism (targeting platelet destruction) but lower efficacy (43% response rate) .
Biological Activity
Avatrombopag meleate, an orally bioavailable thrombopoietin receptor (TPO-R) agonist, has emerged as a significant therapeutic option for treating thrombocytopenia, particularly in patients with chronic liver disease and immune thrombocytopenia (ITP). This article explores the biological activity of avatrombopag, detailing its mechanisms of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles supported by various studies.
Avatrombopag functions by binding to the TPO receptor, stimulating megakaryocyte proliferation and differentiation from bone marrow progenitor cells. This action leads to an increase in platelet production. Unlike other TPO-R agonists, avatrombopag does not compete with endogenous TPO for receptor binding; instead, it exhibits an additive effect when used alongside TPO .
Pharmacodynamics
In Vitro Studies : Early studies indicated that avatrombopag effectively stimulates megakaryocyte colony formation from human hematopoietic stem cells. The drug demonstrated species-specific activity primarily in humans and chimpanzees .
Clinical Studies : In clinical settings, avatrombopag has shown a dose-dependent increase in platelet counts. For instance, in a Phase 2 study involving patients with ITP, response rates were significantly higher in those receiving avatrombopag compared to placebo (80% vs. 0% for the 20 mg dose) . The onset of platelet count increase typically occurs by day 4 post-initiation, peaking between days 10-13 and returning to baseline around day 35 .
Pharmacokinetics
Avatrombopag exhibits predictable pharmacokinetics with mean peak plasma concentrations occurring within 5-8 hours post-administration and a half-life of approximately 16-19 hours. Its absorption is unaffected by food intake, which reduces pharmacokinetic variability compared to fasting conditions .
Case Studies
- Chronic Liver Disease : In two pivotal Phase 3 studies (ADAPT-1 and ADAPT-2), patients with chronic liver disease scheduled for procedures were randomized to receive either avatrombopag or placebo. Results indicated that a significantly higher proportion of patients treated with avatrombopag achieved the primary endpoint of platelet counts ≥50 x 10^9/L compared to placebo (66% vs. 23% in ADAPT-1) .
- Immune Thrombocytopenia : A Phase 2 study highlighted that patients on avatrombopag had a notable reduction in the need for rescue procedures like platelet transfusions compared to those on placebo. The efficacy was consistent across various demographics including age and sex .
Safety Profile
Avatrombopag is generally well tolerated. Adverse events reported are similar between treatment and placebo groups, with common side effects including headache, fatigue, and gastrointestinal disturbances . Serious adverse events such as stroke or myocardial infarction were noted but occurred at low frequencies .
Data Summary
| Study Type | Patient Population | Dose | Primary Endpoint Achieved (%) | Common Adverse Events |
|---|---|---|---|---|
| Phase 2 | ITP Patients | 20 mg | 80% (Avatrombopag) vs 0% (Placebo) | Headache, Fatigue |
| Phase 3 | Chronic Liver Disease | 60 mg | 66% (ADAPT-1) vs 23% (Placebo) | Nausea, Diarrhea |
| Phase 3 | Chronic Liver Disease | 40 mg | 88% (ADAPT-2) vs 35% (Placebo) | Contusion, Insomnia |
Q & A
Q. What is the pharmacokinetic profile of avatrombopag, and how does food intake influence its absorption?
Avatrombopag exhibits dose-proportional exposure up to 80 mg, with steady-state concentrations achieved by day 4. Oral administration results in a lag time of 0.5–0.75 h and peak plasma concentrations at 6–8 h. Food intake reduces inter- and intra-subject variability in Cmax and AUC by ≈50%, though it does not significantly alter overall exposure. Researchers should standardize administration with food in clinical studies to minimize variability .
Q. What is the mechanistic basis for avatrombopag’s thrombopoietic activity?
Avatrombopag selectively binds to the thrombopoietin receptor (TPO-R), activating JAK/STAT and MAPK pathways to stimulate megakaryocyte proliferation and platelet production. Unlike endogenous thrombopoietin, it does not compete for binding, enabling synergistic effects in thrombocytopenic conditions. Experimental designs should include in vitro assays measuring receptor binding affinity and downstream signaling (e.g., STAT5 phosphorylation) to validate mechanism-specific hypotheses .
Q. How does avatrombopag’s efficacy in chronic immune thrombocytopenia (ITP) compare across clinical trials?
In phase III trials, avatrombopag achieved platelet counts ≥50×10⁹/L in 44.1% of visits during long-term extension phases, with durable responses maintained in 60.1% of follow-up assessments. Placebo-switched patients showed lower response rates (41.3%), highlighting the need for stratification by prior treatment in cohort studies. Researchers should use longitudinal mixed-effects models to account for intra-patient variability in platelet counts .
Advanced Research Questions
Q. How can contradictory findings in avatrombopag’s thromboembolic risk be reconciled across studies?
Thromboembolic events occurred in 7% of avatrombopag-treated ITP patients, with no clear correlation to platelet counts or treatment duration. However, trials in chronic liver disease (CLD) populations reported lower incidence. To address contradictions, researchers should stratify analyses by comorbidities (e.g., CLD vs. ITP) and employ time-to-event models adjusted for platelet thresholds (>450×10⁹/L). Pharmacovigilance studies using real-world data are recommended to assess risk in heterogeneous populations .
Q. What methodological considerations are critical when analyzing avatrombopag’s efficacy in diverse ethnic subgroups?
East Asian patients exhibited reduced platelet response due to lower baseline albumin and thrombopoietin levels. Trials should incorporate covariate-adjusted population pharmacokinetic (PopPK) models to quantify ethnic-specific exposure-response relationships. Stratified randomization by ethnicity and frequent monitoring of albumin levels are advised to mitigate confounding .
Q. How do CYP2C9 and CYP3A polymorphisms impact avatrombopag dosing requirements?
Coadministration with CYP2C9 inhibitors (e.g., fluconazole) doubles avatrombopag’s AUC, necessitating dose reductions. Conversely, CYP inducers (e.g., rifampin) reduce exposure by 50%. Researchers should genotype participants for CYP2C9*2/*3 and CYP3A4/5 variants and use physiologically based pharmacokinetic (PBPK) modeling to predict dose adjustments. Therapeutic drug monitoring is recommended in polypharmacy cohorts .
Q. What statistical approaches optimize power in trials evaluating avatrombopag’s rescue procedure avoidance rates?
In ADAPT-1/2 trials, avatrombopag reduced rescue procedures by 66.9% vs. 28.6% (placebo) in low platelet cohorts. Bayesian hierarchical models are preferable for small sample sizes, incorporating historical placebo data as priors. Sensitivity analyses should account for procedure-specific bleeding risks (low/moderate/high) to avoid overgeneralization .
Methodological Guidelines
- Data Contradiction Analysis : Use meta-regression to explore heterogeneity in efficacy outcomes, adjusting for trial design (e.g., open-label extensions vs. double-blind phases) and patient characteristics (e.g., MELD scores in CLD) .
- Experimental Design : For preclinical studies, combine in vitro TPOR activation assays with murine ITP models to assess both mechanistic and functional endpoints .
- Statistical Reporting : Adhere to CONSORT guidelines for clinical trials, reporting platelet counts as medians with interquartile ranges due to skewed distributions. Specify exact p-values (avoiding "p<0.05") and confidence intervals for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
